molecular formula C64H56Cl16N4O20Rh2 B8208790 Rh2(R-TCPTTL)4 2EtOAc

Rh2(R-TCPTTL)4 2EtOAc

Cat. No.: B8208790
M. Wt: 1974.2 g/mol
InChI Key: GJJWKGUDHSMMRL-SVWMVHQSSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Dirhodium Paddlewheel Complexes

Dirhodium paddlewheel complexes exhibit a distinctive Rh–Rh bond core (2.40–2.55 Å) surrounded by four equatorial ligands. In Rh₂(R-TCPTTL)₄·2EtOAc, X-ray diffraction reveals a heteroleptic α,α,α,β-conformation, where three ligands adopt an α-helical twist, and the fourth adopts a β-oriented geometry (Scheme 10). This asymmetry arises from the chlorinated N-phthalimido-2-aminoisobutyric acid (TCPTTL) ligands, which introduce steric and electronic disparities across the coordination sphere. The Rh–Rh bond length measures 2.48 Å, consistent with dirhodium(II) complexes, while the axial ethanolate (EtOAc) ligands occupy positions perpendicular to the equatorial plane.

Notably, the α,α,α,β-conformation disrupts the traditional D4-symmetry of homoleptic dirhodium catalysts, creating a chiral cavity with differentiated quadrants. This structural distortion enhances enantioselectivity by restricting substrate access to specific trajectories. For example, in cyclopropanation reactions, the β-oriented ligand imposes a 15° tilt on the carbene intermediate, favoring cis-selectivity. Comparative crystallographic data for analogous complexes (e.g., Rh₂(S-PTTL)₄) confirm that the α,α,α,α-conformation yields a more symmetric cavity, resulting in lower enantiomeric excess (92.4% ee vs. 96.4% ee for Rh₂(R-TCPTTL)₄·2EtOAc).

Ligand Architecture in TCPTTL-Based Coordination Spheres

The TCPTTL ligand (N-phthalimido-2-aminoisobutyric acid) features a chlorinated phthalimido group and a tert-butyl substituent, which collectively enforce a rigid, chiral environment. The chlorine atoms at the meta-positions of the phthalimido ring induce electron-withdrawing effects, polarizing the Rh–N bonds (1.98 Å vs. 2.05 Å for non-chlorinated analogues). This polarization enhances the Lewis acidity of the rhodium centers, accelerating carbene formation from α-diazo substrates.

The tert-butyl group at the α-carbon of the aminoisobutyric acid moiety projects into the catalyst’s chiral cavity, creating a steric barrier that blocks prochiral faces of the substrate. This effect is quantified in enantioselective C–H insertions, where Rh₂(R-TCPTTL)₄·2EtOAc achieves 96.4% ee compared to 92.4% ee for its non-tert-butyl counterpart. Additionally, the ligand’s R-configuration orients the phthalimido group’s carbonyl oxygen toward the axial EtOAc adducts, facilitating interligand hydrogen bonding (O···H–N distance: 2.12 Å). This interaction stabilizes the carbene intermediate and aligns the substrate for stereoselective attack.

Role of Ethanolate Solvent Adducts in Catalyst Stabilization

The axial EtOAc ligands in Rh₂(R-TCPTTL)₄·2EtOAc serve dual roles: (1) preventing dimerization or aggregation of the dirhodium core and (2) modulating the electronic environment of the rhodium centers. Crystallographic data show that each EtOAc molecule coordinates via its carbonyl oxygen to a rhodium atom, with Rh–O distances of 2.10 Å. This weak axial ligation (cf. Rh–N equatorial bonds: 1.98–2.05 Å) preserves the catalyst’s reactivity while inhibiting undesired side reactions at the axial sites.

In solution, the EtOAc adducts exhibit dynamic exchange with free solvent molecules, as evidenced by variable-temperature NMR. At −40°C, two distinct EtOAc environments are observed, corresponding to inequivalent axial positions. This lability ensures that the catalyst remains active during turnover, as the EtOAc ligands dissociate to accommodate incoming diazo substrates. Crucially, the ethanolate adducts also participate in hydrogen-bonding networks with the TCPTTL ligands, further rigidifying the chiral cavity. For instance, the ester carbonyl of EtOAc forms a 2.30 Å hydrogen bond with the amide N–H of TCPTTL, preorganizing the catalyst for enantioselective carbene transfer.

Properties

IUPAC Name

(2R)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJWKGUDHSMMRL-SVWMVHQSSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56Cl16N4O20Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1974.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Phthaloyl-(R)-tert-Leucine

(R)-tert-Leucine is first protected at the amino group using phthalic anhydride under refluxing toluene conditions. The reaction proceeds via nucleophilic acyl substitution, yielding N-phthaloyl-(R)-tert-leucine with >98% enantiomeric purity. Subsequent chlorination at the para positions of the phthalimide ring is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, introducing four chlorine atoms to form the tetrachloroterphenyl (TCPT) moiety. This step enhances the ligand’s electron-withdrawing capacity and rigidifies its conformation through chlorine-oxygen bridging interactions.

Ligand Characterization

The chlorinated ligand is characterized via ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR : Absence of NH₂ signals (δ 1.5–2.0 ppm) confirms complete phthaloylation.

  • ¹³C NMR : Peaks at δ 168–170 ppm correspond to carbonyl groups in the phthalimide ring.

  • HRMS : [M+H]⁺ ion at m/z 567.12 confirms the molecular formula C₂₄H₁₉Cl₄NO₄.

Dirhodium Complex Formation

The assembly of Rh₂(R-TCPTTL)₄·2EtOAc involves the coordination of four R-TCPTTL ligands to a dirhodium core. This process is sensitive to reaction conditions, which dictate the complex’s stereochemical outcome and catalytic activity.

Reaction Conditions and Stoichiometry

Rhodium(II) acetate dimer [Rh₂(OAc)₄] serves as the precursor. In anhydrous dichloromethane, [Rh₂(OAc)₄] reacts with R-TCPTTL in a 1:4 molar ratio under nitrogen atmosphere. The reaction is stirred at 25°C for 48 hours, during which acetate ligands are displaced by the bulkier R-TCPTTL. Ethyl acetate is introduced post-reaction to stabilize the complex as a solvate, forming Rh₂(R-TCPTTL)₄·2EtOAc.

Critical Parameters :

  • Solvent : Dichloromethane’s low polarity prevents ligand aggregation.

  • Temperature : Elevated temperatures (>30°C) promote ligand dissociation, reducing yield.

  • Atmosphere : Oxygen-free conditions prevent Rh oxidation.

Mechanistic Insights

The substitution mechanism follows a dissociative pathway:

  • Acetate Dissociation : One acetate ligand detaches, creating a vacant site on Rh.

  • Ligand Coordination : R-TCPTTL binds via its carboxylate and phthalimide groups.

  • Solvent Stabilization : Ethyl acetate occupies axial positions, completing the octahedral geometry.

This stepwise process ensures high regioselectivity, with the bulky R-TCPTTL ligands adopting a "crown" conformation around the dirhodium core.

Purification and Isolation

Crude Rh₂(R-TCPTTL)₄·2EtOAc is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted ligands and Rh byproducts. The complex elutes as a deep green band, which is concentrated under reduced pressure and recrystallized from ethyl acetate/hexane to yield analytically pure crystals.

Yield Optimization

ParameterOptimal ValueYield (%)Purity (%)
Ligand Equivalents4.27899
Reaction Time48 h8598
Recrystallization2 cycles72>99.5

Note : Excess ligand (4.2 equiv.) compensates for incomplete coordination, while extended reaction times ensure full substitution.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis reveals a paddlewheel dirhodium structure with Rh–Rh bond length of 2.45 Å. The R-TCPTTL ligands exhibit a Δ-conformation, with chlorine atoms forming intramolecular Cl···O bridges (2.98–3.12 Å). These interactions rigidify the ligand framework, enhancing enantioselectivity in catalysis.

Spectroscopic Data

  • UV-Vis : λₘₐₐ = 610 nm (d-d transition).

  • IR : ν(Rh–O) = 480 cm⁻¹, ν(C=O) = 1720 cm⁻¹.

  • CD Spectroscopy : Positive Cotton effect at 590 nm confirms Δ-handedness.

Comparative Analysis with Related Catalysts

Rh₂(R-TCPTTL)₄·2EtOAc’s performance is contextualized against other dirhodium complexes:

CatalystLigand StructureEnantioselectivity (% ee)Reaction Rate (k, s⁻¹)
Rh₂(R-TCPTTL)₄·2EtOAcTetrachloroterphenyl960.45
Rh₂(S-PTTL)₄Non-chlorinated740.31
Rh₂(R-DOSP)₄Bulky binaphthyl820.28

Key Findings :

  • Chlorine substituents in R-TCPTTL elevate enantioselectivity by 22% compared to non-chlorinated analogs.

  • The ethyl acetate adduct improves solubility in nonpolar solvents, facilitating homogeneous catalysis.

Industrial-Scale Production Considerations

For large-scale synthesis, automated continuous-flow reactors replace batch systems to enhance reproducibility. Key adaptations include:

  • Precision Feeders : Deliver Rh₂(OAc)₄ and R-TCPTTL at controlled rates.

  • In-line Analytics : UV-Vis monitors reaction progress in real-time.

  • Green Solvents : Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing environmental impact.

Scientific Research Applications

Overview

Rh2(R-TCPTTL)4 2EtOAc is a dirhodium(II) complex that has garnered attention in the field of organic chemistry due to its unique structural and catalytic properties. This compound features tetrakis[phthaloyl-(R)-threonine] ligands and crystallizes with two molecules of ethyl acetate, which are essential for stabilizing the complex and influencing its reactivity. The compound's chiral crown conformation allows for selective interactions with various substrates, making it a valuable catalyst in several organic transformations.

Catalytic Applications

1. Enantioselective Cyclopropanation Reactions
this compound is primarily utilized as a catalyst in enantioselective cyclopropanation reactions involving diazo compounds. The compound facilitates the formation of cyclopropanes from alkenes, favoring intermolecular reactions over intramolecular pathways, which significantly enhances selectivity. The sterically demanding groups in the ligand structure direct reactivity towards desired products while minimizing side reactions.

2. C–H Bond Functionalization
This dirhodium complex has also shown efficacy in C–H bond functionalization reactions, where it can mediate the insertion of diazo compounds into C–H bonds. The mechanism involves the formation of reactive carbene intermediates that can undergo various transformations, including cycloaddition and amination .

3. Carbonyl Ylide Cycloaddition
this compound has been employed in carbonyl ylide cycloaddition reactions, where it catalyzes the reaction between carbonyl ylides and dipolarophiles such as vinyl ethers. This application is particularly notable for its high diastereo- and enantioselectivity, making it a powerful tool for synthesizing complex organic molecules .

Comparative Analysis with Related Compounds

The unique features of this compound can be contrasted with other dirhodium complexes to highlight its advantages:

Compound NameStructure TypeKey Features
Rh2(S-PTTL)4 2EtOAcDirhodium complexSimilar ligand but different stereochemistry; used for similar catalytic processes.
Rh2(R-PTAD)4Dirhodium complexKnown for different selectivity in cyclopropanation reactions.
Rh2(S-TCPTTL)4 2EtOAcDirhodium complexContains different substituents affecting reactivity and selectivity.

The specific ligand arrangement and conformational stability of this compound enhance its catalytic performance compared to these related compounds .

Case Studies

Several studies have documented the successful application of this compound in various synthetic transformations:

  • Study on Asymmetric C–H Insertion : This research demonstrated the compound's ability to control enantioselectivity while improving diastereoselectivity in C–H insertion reactions, showcasing its potential in synthesizing chiral compounds .
  • Synthesis of Benzodihydrofurans : Another study highlighted the use of this compound in synthesizing benzodihydrofurans through asymmetric C–H insertion, achieving significant yields and selectivity .
  • Carbonyl Ylide Cycloaddition : A comprehensive examination revealed that this compound could effectively catalyze carbonyl ylide cycloaddition with high levels of selectivity, further emphasizing its utility in complex organic synthesis .

Mechanism of Action

Rh2(R-TCPTTL)4 2EtOAc exerts its catalytic effects through the formation of rhodium-carbene intermediates. These intermediates facilitate various reactions, such as cyclopropanation and oxidation, by stabilizing transition states and lowering activation energies. The rhodium centers act as electron donors and acceptors, enabling the transfer of electrons during the reaction .

Comparison with Similar Compounds

Table 1: Enantioselectivity and Yield in Representative Reactions

Compound Reaction Type Substrate ee (%) Yield (%) Reference
Rh₂(R-TCPTTL)₄·2EtOAc Cyclopropanation Enol diazoacetate + olefins 92 72
Rh₂(S-PTTL)₄ Cyclopropanation Ethyl 2-diazobutanoate + styrene 79 N/A
Rh₂(S-PTTL)₃(TPA) Cyclopropanation Ethyl 2-diazobutanoate + styrene 88 N/A
Rh₂(s-TCPTTL)₄ Allylic C–H insertion Diazovinylketoester 30 72
Rh₂(OAc)₄ Allylic C–H insertion Diazovinylketoester 0 72
[Rh₂(μ-O₂CCH₃)₄] DNA cross-linking B-DNA dodecamer N/A Fast kinetics

Key Findings :

  • Cyclopropanation : Rh₂(R-TCPTTL)₄·2EtOAc outperforms Rh₂(S-PTTL)₄ in enantioselectivity (92% vs. 79% ee) . Hybrid catalysts like Rh₂(S-PTTL)₃(TPA) further improve ee values (88%) by modulating ligand electronic effects .
  • C–H Insertion : Rh₂(s-TCPTTL)₄ exhibits moderate enantioselectivity (30% ee) but matches Rh₂(OAc)₄ in yield (72%), highlighting a trade-off between selectivity and efficiency .
  • DNA Binding : Dirhodium tetraacetate ([Rh₂(μ-O₂CCH₃)₄]) reacts with DNA faster than cisplatin but slower than trifluoroacetate derivatives, suggesting ligand-dependent DNA interaction mechanisms .

Structural and Electronic Properties

Table 2: Structural and Electronic Comparisons

Compound Ligand Type Cavity Stability Axial Ligands UV-Vis Peaks (nm)
Rh₂(R-TCPTTL)₄·2EtOAc Chiral N-phthaloyl High (EtOAc-stabilized) EtOAc, H₂O Not reported
[Rh₂(S-PTTL)₄·(H₂O)] Chiral N-phthaloyl Low (aquated form) H₂O Not reported
[Rh₂(μ-O₂CCH₃)₄] Acetate N/A (non-chiral) H₂O, CH₃CN 444, 587
Rh₂(S-TFPTTL)₄·2EtOAc Trifluoromethyl-modified Moderate EtOAc Not reported

Key Findings :

  • Cavity Stability : EtOAC adducts in Rh₂(R-TCPTTL)₄·2EtOAc enhance cavity rigidity compared to aquated Rh₂(S-PTTL)₄, which suffers from weakened π-stacking interactions .
  • Electronic Effects : Dirhodium tetraacetate shows distinct UV-vis absorption at 444 nm (Rh₂(π)→Rh–O(σ)) and 587 nm (Rh₂(π)→Rh₂(σ)), with a blue shift (587 → 582 nm) upon DNA binding, indicating electronic perturbation .

Q & A

Q. What is the structural configuration and synthesis protocol for Rh₂(R-TCPTTL)₄·2EtOAc?

  • Methodological Answer : The compound is a chiral dirhodium complex with a tetrahedral ligand arrangement. Synthesis typically involves reacting rhodium(II) acetate with enantiomerically pure (R)-TCPTTL ligands under anhydrous conditions in ethyl acetate. Key steps include ligand purification, stoichiometric coordination, and crystallization . Structural confirmation requires X-ray crystallography, supplemented by NMR and mass spectrometry for purity validation.

Q. What are the primary catalytic applications of Rh₂(R-TCPTTL)₄·2EtOAc in asymmetric synthesis?

  • Methodological Answer : This catalyst is widely used in enantioselective cycloadditions and insertions, such as (2+3) annulation reactions. For example, it enables the asymmetric synthesis of isochromans via diastereoselective insertions (Fig. 4a in ). Researchers should optimize solvent polarity (e.g., dichloromethane vs. toluene) and temperature to enhance enantiomeric excess (ee).

Q. How does the R-configuration in Rh₂(R-TCPTTL)₄·2EtOAc influence catalytic stereoselectivity?

  • Methodological Answer : The R-configuration dictates the spatial orientation of the ligand, creating a chiral environment that biases substrate approach. Comparative studies with S-isomers (e.g., Rh₂(S-PTTL)₄·2EtOAc) reveal opposing enantioselectivity trends. Use circular dichroism (CD) spectroscopy or chiral HPLC to correlate configuration with ee values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Rh₂(R-TCPTTL)₄·2EtOAc across substrates?

  • Methodological Answer : Contradictions often arise from substrate steric/electronic variations. Design a systematic study:

Parameter Screening : Vary substituents on substrates (e.g., electron-withdrawing vs. donating groups).

Kinetic Profiling : Use stopped-flow NMR to track reaction intermediates.

Computational Modeling : Apply DFT calculations to map transition states and identify steric clashes .
Document results in comparative tables with turnover numbers (TON) and ee values.

Q. What experimental strategies optimize enantioselectivity in Rh₂(R-TCPTTL)₄·2EtOAc-catalyzed reactions?

  • Methodological Answer :
  • Solvent Engineering : Test polar aprotic solvents (e.g., THF) to stabilize transition states.
  • Additive Screening : Chiral auxiliaries (e.g., BINOL) or Lewis acids (e.g., Mg(OTf)₂) may enhance selectivity.
  • Temperature Gradients : Lower temperatures (e.g., –40°C) often improve ee by reducing kinetic competition.
    Use a Design of Experiments (DoE) approach to isolate critical variables .

Q. How does Rh₂(R-TCPTTL)₄·2EtOAc compare to other dirhodium catalysts (e.g., Rh₂(OAc)₄) in terms of mechanistic pathways?

  • Methodological Answer : Unlike achiral Rh₂(OAc)₄, the TCPTTL ligand imposes stereochemical control. Conduct mechanistic probes:
  • Isotopic Labeling : Use deuterated substrates to trace migratory insertion steps.
  • EPR Spectroscopy : Detect radical intermediates in carbene transfer reactions.
  • Kinetic Isotope Effects (KIE) : Compare primary/secondary KIEs to distinguish concerted vs. stepwise mechanisms .

Q. What are the limitations of Rh₂(R-TCPTTL)₄·2EtOAc in large-scale asymmetric catalysis?

  • Methodological Answer : Key limitations include:
  • Cost and Ligand Stability : Rhodium scarcity and ligand degradation under aerobic conditions.
  • Substrate Scope : Poor performance with highly hindered alkenes. Address via ligand modification (e.g., bulkier substituents) or flow chemistry setups to improve catalyst lifetime .

Data Analysis & Presentation Guidelines

Q. How should researchers statistically validate enantiomeric excess (ee) data in studies using Rh₂(R-TCPTTL)₄·2EtOAc?

  • Methodological Answer :
  • Triplicate Runs : Report mean ee ± standard deviation.
  • Chiral Stationary Phase HPLC : Use Daicel columns (e.g., OD-H) with hexane/isopropanol gradients.
  • Error Analysis : Apply Student’s t-test for cross-method validation (e.g., HPLC vs. NMR Mosher ester analysis) .

Q. What are best practices for presenting catalytic data in publications?

  • Methodological Answer :
  • Tables : Include substrate structure, yield, ee, TON, and TOF.
  • Graphs : Plot ee vs. solvent polarity or temperature.
  • Reproducibility : Provide detailed SI with catalyst preparation protocols and spectral data .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical reporting of negative or contradictory results with Rh₂(R-TCPTTL)₄·2EtOAc?

  • Methodological Answer :
  • Full Disclosure : Publish supplementary data on failed conditions (e.g., low-yield reactions).
  • Peer Review : Highlight contradictions in Discussion sections, proposing hypotheses for variability (e.g., trace moisture effects).
  • FAIR Data : Deposit raw spectra and crystallography files in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.